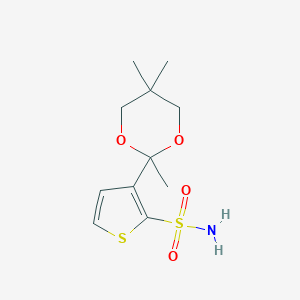
3-(2,5,5-三甲基-1,3-二氧杂环-2-基)噻吩-2-磺酰胺
描述
“3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C11H17NO4S2 . It has an average mass of 291.387 Da and a monoisotopic mass of 291.059906 Da .
Molecular Structure Analysis
The molecular structure of “3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide” consists of a thiophene ring attached to a sulfonamide group and a 2,5,5-trimethyl-1,3-dioxan-2-yl group .科学研究应用
磺酰胺在药物化学中的应用
磺酰胺是一类多年来在临床环境中使用的化合物,展示出多种生物学特性,例如抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤活性。磺酰胺的多功能性源于它们能够进行化学修饰,从而可以开发出具有增强治疗效果的众多衍生物。这导致合成了多种基于磺酰胺的药物,针对各种疾病,包括抗菌、抗癌、抗寄生虫、抗炎、抗惊厥、抗青光眼、抗糖尿病和抗癫痫疾病 (Azevedo-Barbosa et al., 2020).
噻吩在药物化学中的应用
噻吩的特征是含有硫的五元芳香环,由于其与苯基的结构相似性,在药物设计中很突出,提供了生物等排替换选择。噻吩衍生物表现出广泛的生物活性,包括抗菌、抗癌、抗寄生虫、抗炎和抗高血压作用。几种含噻吩的药物,例如头孢西丁、头孢替安和雷替曲塞,已成功上市,突出了噻吩衍生物的治疗潜力 (Xuan, 2020).
对环境的影响和分析
磺酰胺由于在人类和兽医中广泛用作抗菌剂,引起了环境问题。它们在各种生态系统中的持久性会影响微生物种群并可能影响人类健康。已经开发了先进的分析技术,例如毛细管电泳,以检测和量化环境样品中的磺酰胺,从而深入了解它们的分布和潜在的生态影响 (Hoff & Kist, 2009).
属性
IUPAC Name |
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLQNMKACMFWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628810 | |
| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
CAS RN |
138890-87-6 | |
| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
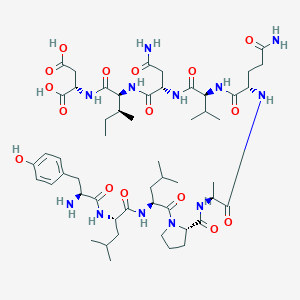
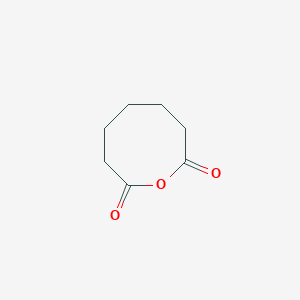
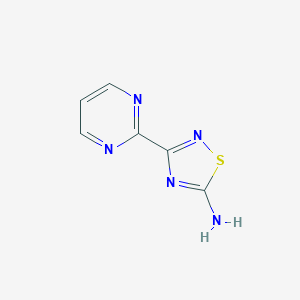
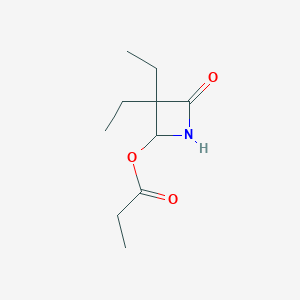
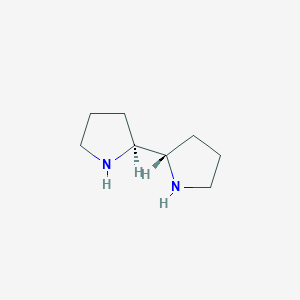
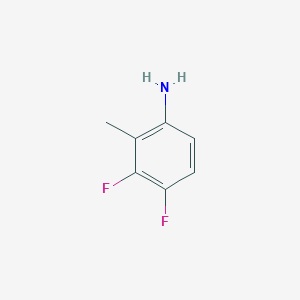
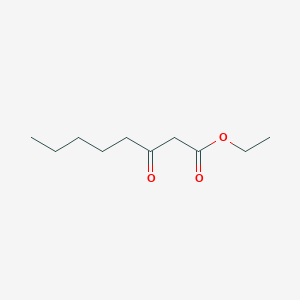
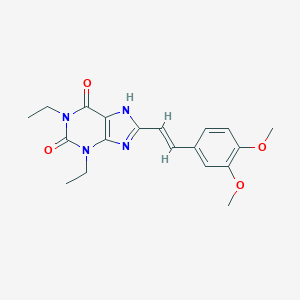
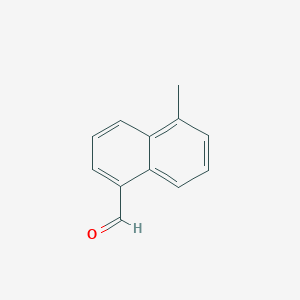
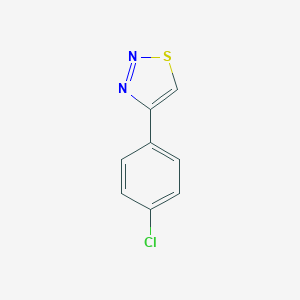
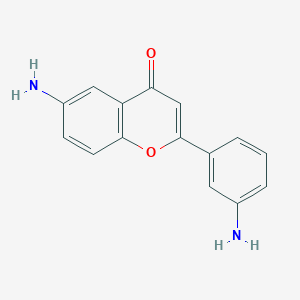
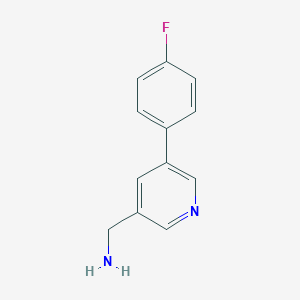
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)